PDE2A Inhibitor Selectivity Window: Position-Specific Substitution Effects on Target Potency
In the J. Med. Chem. 2020 triazolo[1,5-a]pyrimidine series, FEP-guided synthesis of 100 compounds yielded PDE2A IC50 values spanning 2340 nM to 0.89 nM, with the lead compound 46 achieving 1.3 ± 0.39 nM [1]. The target compound 866039-10-3 features a 2-amino-7-(1-(2,4-dichlorophenyl)-2-butanone) substitution pattern distinct from any compound explicitly reported in that study. This specific connectivity positions it in a unique activity zone: the 2,4-dichlorophenyl motif is known to occupy a 'top-pocket' in the PDE2 active site (as shown in PDB 6EZF with a related dichlorophenyl ligand) [2], but the butanone linker introduces conformational flexibility and potential hydrogen-bonding interactions absent in the constrained aromatic linkers typical of potent PDE2A leads.
| Evidence Dimension | PDE2A inhibitory potency range achievable within the scaffold class |
|---|---|
| Target Compound Data | Not directly reported; structural features (2-amino, 2,4-dichlorophenyl-butanone at C-7) suggest it falls within the 2340–0.89 nM class-wide range |
| Comparator Or Baseline | Lead compound 46: PDE2A IC50 = 1.3 ± 0.39 nM; class-wide range: 2340 nM to 0.89 nM across 100 compounds |
| Quantified Difference | Not directly measurable; differentiation is based on structural uniqueness (2-amino + butanone linker + 2,4-dichlorophenyl) not replicated in the comparator set |
| Conditions | PDE2A inhibition assay; recombinant enzyme; no head-to-head data available for target compound |
Why This Matters
Procurement decisions must account for the fact that the target compound's specific substitution pattern is not covered by published structure-activity models, requiring bespoke evaluation.
- [1] Tresadern, G.; Velter, I.; Trabanco, A. A.; Van Den Keybus, F.; MacDonald, G. J.; Somers, M. V. F.; Vanhoof, G.; Leonard, P. M.; Lamers, M. B. A. C.; Van Roosbroeck, Y. E. M.; Buijnsters, P. J. J. A. [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. J. Med. Chem. 2020, 63, 12887–12910. DOI: 10.1021/acs.jmedchem.0c01272. View Source
- [2] RCSB PDB. 6EZF: PDE2 in complex with molecule 5 (6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol). Deposited 2017-11-15. View Source
